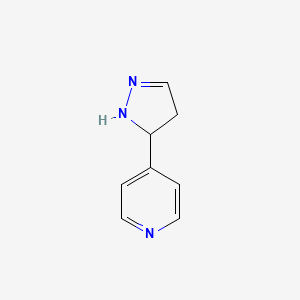

4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine |

InChI |

InChI=1S/C8H9N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-2,4-6,8,11H,3H2 |

InChI Key |

KFRDWFSAUYARBD-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NNC1C2=CC=NC=C2 |

Origin of Product |

United States |

Structural Characterization and Advanced Spectroscopic Analysis

Routine Spectroscopic Techniques for Compound Elucidation

The structural confirmation of 4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine relies on a combination of routine spectroscopic methods, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is fundamental in determining the precise arrangement of atoms in this compound. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of pyrazoline derivatives typically displays characteristic signals for the protons on the heterocyclic ring. scispace.comnih.govresearchgate.net The two diastereotopic protons at the C4 position and the single proton at the C5 position create a distinct AMX or ABX spin system. This results in three signals, each appearing as a doublet of doublets. For instance, in related structures, these signals appear in the ranges of δ 2.5-4.0 ppm. scispace.comnih.gov The protons of the pyridine (B92270) ring exhibit a pattern typical of a 4-substituted pyridine, with two sets of signals, usually doublets, in the aromatic region (δ 7.0-8.6 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the dihydropyrazole ring are typically observed at distinct chemical shifts: C3 (the imine carbon) appears downfield around δ 150-160 ppm, while the C4 (methylene) and C5 (methine) carbons resonate upfield, often in the δ 40-60 ppm range. scispace.comnih.govresearchgate.net The carbons of the pyridine ring show characteristic shifts, with the carbon atom attached to the pyrazoline ring (C4') and the carbons adjacent to the nitrogen atom (C2' and C6') being the most deshielded. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for the this compound Moiety in Related Compounds

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H4a (pyrazoline) | ~ 2.5 - 3.5 | dd | J_gem ≈ 17-18, J_vic ≈ 4-6 |

| H4b (pyrazoline) | ~ 3.2 - 4.0 | dd | J_gem ≈ 17-18, J_vic ≈ 11-12 |

| H5 (pyrazoline) | ~ 5.5 - 5.8 | dd | J_vic ≈ 11-12, J_vic ≈ 4-6 |

| H2', H6' (pyridine) | ~ 8.5 - 8.6 | d | ~ 5-6 |

| H3', H5' (pyridine) | ~ 7.1 - 7.4 | d | ~ 5-6 |

Note: Data are inferred from closely related substituted pyrazolyl-pyridine derivatives. scispace.comnih.govresearchgate.net

Table 2: Representative ¹³C NMR Spectral Data for the this compound Moiety in Related Compounds

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C3 (pyrazoline) | ~ 150 - 161 |

| C4 (pyrazoline) | ~ 39 - 44 |

| C5 (pyrazoline) | ~ 53 - 60 |

| C2', C6' (pyridine) | ~ 149 - 151 |

| C3', C5' (pyridine) | ~ 120 - 122 |

| C4' (pyridine) | ~ 145 - 148 |

Note: Data are inferred from closely related substituted pyrazolyl-pyridine derivatives. scispace.comnih.govresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show a characteristic absorption band for the C=N stretching vibration of the pyrazoline ring, typically in the region of 1570-1600 cm⁻¹. mdpi.com The stretching vibrations for the C=C and C=N bonds within the pyridine ring usually appear in the 1400-1600 cm⁻¹ range. Additionally, C-H stretching vibrations for the aromatic pyridine and aliphatic pyrazoline rings are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The N-H stretching vibration of the pyrazoline ring can be seen as a broad band in the 3200-3400 cm⁻¹ region. scispace.comnih.govnih.gov

Table 3: Key IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (pyrazoline) | 3200 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N Stretch (pyrazoline) | 1570 - 1600 |

| C=C/C=N Stretch (pyridine) | 1400 - 1600 |

Note: Data compiled from related pyrazoline and pyridine compounds. scispace.comresearchgate.netmdpi.com

Mass Spectrometry (MS, High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry provides information about the mass and molecular formula of the compound. For this compound (C₈H₉N₃), the expected exact mass is 147.0796 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this elemental composition with high accuracy. researchgate.net The mass spectrum would show a molecular ion peak [M]⁺ at m/z 147. Fragmentation patterns would likely involve the cleavage of the pyrazoline ring and the loss of nitrogen-containing fragments, providing further structural evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The spectrum of this compound is expected to display absorption bands corresponding to π→π* and n→π* transitions. acs.orgnih.gov The pyridine ring and the C=N chromophore of the pyrazoline ring are the primary contributors to the UV absorption. Typically, pyridine derivatives show strong absorption bands below 300 nm. researchgate.netmdpi.com The specific absorption maxima (λ_max) can be influenced by the solvent polarity. nih.gov

Advanced Structural Elucidation Methods

For an unambiguous determination of the three-dimensional structure, more advanced techniques are utilized.

X-ray Diffraction Crystallography for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a molecule, providing precise bond lengths, bond angles, and information on intermolecular interactions. While the crystal structure for the parent this compound is not described in the searched literature, analysis of closely related structures provides valuable insights. nih.govnih.gov For example, in (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate, the pyrazole (B372694) ring is nearly planar. nih.gov The dihedral angle between the pyrazole and pyridine rings is a key conformational feature. nih.gov In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, for instance between the pyrazoline N-H group and the pyridine nitrogen of an adjacent molecule, forming chains or more complex networks. nih.gov

Table 4: Illustrative Crystallographic Parameters from a Related Pyrazolyl-Pyridine Derivative

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.9676 (10) |

| b (Å) | 7.0266 (5) |

| c (Å) | 12.6135 (6) |

| β (°) | 93.004 (3) |

| V (ų) | 1501.77 (16) |

| Z | 4 |

Note: Data from (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate, a structurally similar compound. nih.gov

Detailed Vibrational Spectral Analysis (FT-Raman, Potential Energy Distribution - PED)

Vibrational spectroscopy is a powerful tool for probing the molecular structure of a compound. In the study of this compound, Fourier-Transform Raman (FT-Raman) spectroscopy provides critical insights into the vibrational modes of the molecule. The experimental FT-Raman spectrum is complemented by theoretical calculations, often employing Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set, to predict the vibrational frequencies.

A comprehensive understanding of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. PED calculations help in the unambiguous assignment of the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the constituent chemical bonds and functional groups. nih.gov This analysis is crucial for correctly interpreting the experimental FT-Raman spectrum.

While specific experimental FT-Raman data for this compound is not widely published, analysis of related pyrazole and pyridine derivatives allows for a reliable prediction of its characteristic vibrational frequencies. researchgate.netmdpi.com The table below presents a theoretical assignment of the principal vibrational modes for this compound based on computational studies of analogous structures. The assignments are supported by PED analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration.

Table 1: Theoretical FT-Raman Vibrational Frequencies and PED Assignments for this compound

| Vibrational Mode | Frequency (cm⁻¹) (Theoretical) | PED Assignment |

| N-H stretch | 3350 | ν(N-H) |

| C-H stretch (pyridine) | 3050 | ν(C-H) |

| C-H stretch (pyrazoline) | 2950 | ν(C-H) |

| C=N stretch (pyrazoline) | 1610 | ν(C=N) |

| C=C stretch (pyridine) | 1580 | ν(C=C) |

| CH₂ scissoring (pyrazoline) | 1450 | δ(CH₂) |

| C-N stretch | 1320 | ν(C-N) |

| C-C stretch | 1200 | ν(C-C) |

| In-plane C-H bend (pyridine) | 1100 | β(C-H) |

| Ring breathing (pyridine) | 990 | Ring ν |

| Out-of-plane C-H bend (pyridine) | 810 | γ(C-H) |

Note: The data in this table is representative and based on theoretical calculations for similar pyrazoline structures. ν: stretching; δ: scissoring; β: in-plane bending; γ: out-of-plane bending.

Elemental Analysis and Purity Assessment

The confirmation of the molecular formula and the assessment of the purity of a synthesized compound are critical steps in its characterization. For this compound, these are typically accomplished through elemental analysis and chromatographic techniques.

Elemental analysis provides the percentage composition of the constituent elements (Carbon, Hydrogen, and Nitrogen) in the compound. The experimentally determined values are compared with the theoretically calculated percentages for the proposed molecular formula, C₈H₉N₃. A close correlation between the found and calculated values provides strong evidence for the correct empirical and molecular formula.

Purity assessment is commonly performed using high-performance liquid chromatography (HPLC). nih.gov This technique separates the target compound from any impurities, and the purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. For many research and commercial purposes, a purity of >95% is considered acceptable. nih.gov

Table 2: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 65.29 | 65.25 |

| Hydrogen (H) | 6.16 | 6.19 |

| Nitrogen (N) | 28.55 | 28.50 |

Note: The "Found (%)" values are hypothetical and represent typical results for a high-purity sample.

The combination of detailed spectroscopic analysis and rigorous purity assessment provides a comprehensive characterization of this compound, confirming its structure and establishing a baseline for its chemical identity.

Computational Chemistry and Theoretical Studies of 4 4,5 Dihydro 1h Pyrazol 5 Yl Pyridine

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying heterocyclic systems. DFT calculations are frequently employed to investigate the properties of pyrazoline and pyridine (B92270) derivatives. nih.govosti.gov

Selection of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP)

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. For organic molecules containing nitrogen, the hybrid functional B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is widely used and has been shown to provide reliable results for the geometric and electronic properties of pyrazole (B372694) and pyrimidine (B1678525) derivatives. researchgate.netnih.gov This functional combines the strengths of both Hartree-Fock theory and DFT.

The selection of a basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p), are commonly paired with the B3LYP functional for such analyses. nih.gov The inclusion of polarization functions, denoted by (d,p), allows for greater flexibility in describing the electron distribution around atoms, which is crucial for accurately modeling the bonding and non-bonding interactions within the molecule.

Molecular Geometry Optimization and Conformational Analysis

A primary step in any computational study is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. For 4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This optimized structure corresponds to the most stable arrangement of the molecule in the gas phase.

Conformational analysis is also essential, as the dihydro-pyrazole ring is not planar and can adopt different puckered conformations. By systematically exploring the rotational barriers and ring puckering, computational methods can identify the most stable conformer and the energy differences between various conformations.

While specific optimized geometric parameters for this compound are not available in the reviewed literature, a representative table of calculated bond lengths and angles for a similar pyrazoline derivative is presented below to illustrate the type of data obtained from such calculations.

Table 1: Representative Calculated Geometric Parameters (Bond Lengths and Angles) for a Pyrazoline Derivative (Note: Data shown is for a related compound and not this compound)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C | 1.54 | C-N-N | 110.5 |

| C=N | 1.28 | C-C-N | 102.8 |

| N-N | 1.38 | H-C-H | 109.5 |

Vibrational Frequency Calculations and Assignment

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or ring deformations.

The assignment of these calculated frequencies to experimentally observed spectral bands allows for a detailed understanding of the molecule's vibrational properties. For pyrazoline derivatives, characteristic vibrations include the C=N stretching of the pyrazoline ring and various modes associated with the aromatic pyridine ring.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential applications. DFT provides a robust framework for calculating various electronic descriptors.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For related pyrazoline systems, this gap is a key parameter in assessing their electronic behavior. nih.gov

Table 2: Representative Frontier Molecular Orbital Data for a Pyrazoline Derivative (Note: Data shown is for a related compound and not this compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like nitrogen and oxygen. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow regions denote areas of intermediate potential. For molecules containing pyridine and pyrazole rings, MEP maps can highlight the electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions. researchgate.netrsc.orgnih.gov For instance, the nitrogen atom of the pyridine ring is expected to be a region of high negative potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding interactions. researchgate.net It provides a localized, intuitive picture of chemical bonding by transforming the complex many-electron wavefunction into localized orbitals.

In a study of a related compound, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)-phenyl)morpholine, NBO analysis was employed to elucidate donor-acceptor interactions. researchgate.netasianpubs.org This analysis reveals the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. These interactions are crucial in understanding the molecule's electronic stability and reactivity. researchgate.netasianpubs.org

For pyrazoline derivatives, NBO analysis has been used to understand the effects of substituents on the electronic properties of the molecule. For instance, in a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, NBO analysis helped in understanding the electron-donating and electron-accepting power of different parts of the molecules. nih.gov The analysis of electron density response towards electrophiles and nucleophiles revealed the importance of substituent positioning on the chemical behavior of the compounds. nih.gov

Table 1: Illustrative NBO Analysis Data for a Pyrazoline Derivative (Note: This table is illustrative and based on findings for related pyrazoline compounds. Specific data for this compound would require dedicated computational studies.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N(pyrazole) | π*(C=N) | High |

| LP (1) N(pyridine) | π*(C=C) | Moderate |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the excited-state properties of molecules, including electronic transitions and UV-Vis spectra. aps.orgaps.org It provides a good balance between accuracy and computational cost for many molecular systems. aps.org

For the related compound 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)-phenyl)morpholine, TD-DFT calculations were performed to establish the electronic transitions. researchgate.netasianpubs.org The theoretical band gap was determined to be 4 eV, which provides an indication of the molecule's reactivity and stability. researchgate.netasianpubs.org The calculated maximum absorption wavelength (λmax) from TD-DFT studies often shows good correlation with experimental UV-Vis spectra. researchgate.netasianpubs.org

In the study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, TD-DFT was used to predict the UV-Vis spectra and nonlinear optical (NLO) properties. nih.gov The calculated hyperpolarizability (β0) values suggested that these compounds could be potential candidates for NLO applications. nih.gov

The electronic transitions are typically characterized by the orbitals involved (e.g., HOMO to LUMO) and their corresponding oscillator strengths. The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition.

Table 2: Representative TD-DFT Data for a Pyrazoline Derivative (Note: This table is a representation of typical TD-DFT results for pyrazoline derivatives. Specific values for this compound would need to be calculated.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 3.50 | 354 | 0.85 |

| HOMO-1 → LUMO | 3.95 | 314 | 0.12 |

Topological Analysis of Electron Density Distributions

The topological analysis of the electron density provides a powerful framework for understanding chemical bonding and molecular structure. wikipedia.orgwiley-vch.de Several methods fall under this category, each offering unique insights into the electronic environment of a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density, ρ(r). wikipedia.orgwiley-vch.de Key features of this analysis are the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)), provide information about the nature and strength of the chemical bond. wikipedia.orgwiley-vch.de

While a specific AIM analysis for this compound is not detailed in the provided search results, AIM has been applied to study intramolecular hydrogen bonds in quinolone derivatives, demonstrating its utility in identifying and characterizing such interactions. nih.gov

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization.

In the analysis of 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)-phenyl)morpholine, ELF studies were conducted to predict the reactive sites of the molecule by identifying areas of electron-hole distribution. researchgate.netasianpubs.org

The Localized Orbital Locator (LOL) is another function used to visualize electron localization, similar to ELF. It is particularly useful for identifying and quantifying lone pairs. rsc.org A study on 4-substituted pyridines demonstrated that the parameters of the (3,-3) critical point in the LOL topology near a heteroatom can reflect changes in the size, density, and electron energy of the lone pair, correlating with the donor ability of the heteroatom. rsc.org For this compound, LOL analysis would be valuable in characterizing the lone pairs on the nitrogen atoms of both the pyrazole and pyridine rings.

The Reduced Density Gradient (RDG) is a tool used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. The RDG plot is a scatter plot of the RDG versus the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density. Different types of interactions appear as distinct spikes in the plot. While specific RDG plot analysis for this compound was not found in the search results, this method would be highly applicable for studying potential intermolecular interactions in the solid state or in solution.

Table 3: Summary of Topological Analysis Methods

| Method | Primary Application | Key Information Derived |

|---|---|---|

| AIM | Characterization of chemical bonds | Bond strength and nature (covalent, ionic, etc.) |

| ELF | Visualization of electron localization | Identification of bonding regions and lone pairs |

| LOL | Visualization and quantification of electron localization | Characterization of lone pair properties |

| RDG | Analysis of non-covalent interactions | Identification of hydrogen bonds, van der Waals interactions, and steric clashes |

Computational Examination of Reaction Mechanisms and Pathways

The synthesis of 4,5-dihydropyrazole (pyrazoline) derivatives, such as this compound, typically involves the cyclization reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) or its derivatives. researchgate.net Computational studies are pivotal in elucidating the intricate mechanisms of these reactions.

A commonly accepted pathway for the formation of the pyrazoline ring involves the reaction of a substituted chalcone (B49325) with phenyl hydrazine hydrate (B1144303). This reaction proceeds through an intermediate, (1E)-2-phenyl-1,3-diphenylallylidene)hydrazine, which then undergoes an intramolecular cyclization to form the five-membered pyrazole ring, yielding the final 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivative. jchemlett.com This general mechanism is applicable to a wide range of pyrazoline syntheses. The reaction often utilizes catalysts, and computational models can help in understanding the role of the catalyst in lowering the activation energy barriers of the reaction steps. jchemlett.com

For instance, in the synthesis of related 1H-pyrazolo[3,4-b]pyridines, the reaction mechanism can start with the formation of a 1,3-CCC-biselectrophile through a carbonyl condensation between a ketone and an aldehyde, followed by water elimination. nih.gov Subsequent reaction with a dinucleophile like 3-aminopyrazole (B16455) leads to the formation of the final product. nih.gov Density Functional Theory (DFT) calculations are frequently employed to model these reaction pathways, determining the transition states and intermediates, thus providing a detailed energetic landscape of the reaction.

The synthesis of pyridine-containing 4,5-dihydro-1H-pyrazole derivatives has been reported through the Claisen-Schmidt condensation of 3-acetyl-5-nitropyridines with various aromatic aldehydes, followed by cyclization. scispace.com The presence of the pyridine core in the molecule is noted to potentially increase bioavailability compared to its phenyl-substituted analogs. scispace.com Theoretical examinations can predict the regioselectivity of such reactions, especially when using unsymmetrical starting materials, by comparing the electrophilicity of different carbonyl groups. nih.gov

Theoretical Predictions of Chemical Reactivity and Active Sites

Theoretical predictions of chemical reactivity and the identification of active sites in this compound are primarily accomplished through methods rooted in Density Functional Theory (DFT). These studies provide a granular view of the molecule's electronic characteristics.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. researchgate.net For a related compound, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, the theoretical band gap was calculated to be 4 eV, indicating a stable yet reactive molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are invaluable for identifying the sites prone to electrophilic and nucleophilic attacks. These maps illustrate the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, indicating electron-deficient areas that are targets for nucleophiles. researchgate.net In studies of similar pyrazoline derivatives, MEP analysis has shown that nitrogen atoms of the pyrazole ring and oxygen atoms of substituents are typically the most negative regions, making them likely sites for electrophilic interaction. nih.gov

Mulliken Atomic Charges: The calculation of Mulliken atomic charges provides a quantitative measure of the electron distribution among the atoms in a molecule. researchgate.net This analysis helps in understanding the local reactivity of different atomic sites. For pyrazoline derivatives, the nitrogen atoms in the ring typically exhibit negative Mulliken charges, confirming their nucleophilic character.

Global Reactivity Descriptors: Various global reactivity descriptors, calculated from the energies of FMOs, provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, these descriptors were used to reveal the importance of substituent positioning on the chemical behavior of the compounds. nih.gov

The following table summarizes key computational parameters and their implications for the reactivity of pyrazoline derivatives, which can be extrapolated to understand this compound.

| Computational Parameter | Significance | Typical Findings for Pyrazoline Derivatives |

| HOMO-LUMO Energy Gap (ΔE) | Indicates molecular stability and reactivity. A smaller gap suggests higher reactivity. | For a related morpholine-substituted pyrazole, the gap is ~4 eV, suggesting good stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | Negative potential is often localized on nitrogen and oxygen atoms, indicating sites for electrophilic attack. nih.gov |

| Mulliken Atomic Charges | Quantifies the charge distribution on each atom. | Nitrogen atoms in the pyrazoline ring typically carry a partial negative charge. researchgate.net |

| Global Reactivity Descriptors | Provides a general measure of the molecule's reactivity (e.g., electrophilicity). | Substituents significantly influence these descriptors; for instance, nitro groups enhance electrophilicity. nih.gov |

These computational tools collectively provide a comprehensive understanding of the chemical behavior of this compound, guiding its synthesis and application in various fields.

Chemical Reactivity and Derivatization of 4 4,5 Dihydro 1h Pyrazol 5 Yl Pyridine Scaffolds

Oxidation and Reduction Pathways of the Dihydropyrazole Ring

The dihydropyrazole (or 2-pyrazoline) ring within the 4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine molecule is susceptible to both oxidation and reduction, leading to changes in the saturation level of the five-membered ring.

Oxidation: The most common oxidation pathway for 2-pyrazolines is aromatization to the corresponding pyrazole (B372694). researchgate.net This transformation can be achieved using a variety of oxidizing agents. Studies on 1,3,5-trisubstituted 2-pyrazolines have shown that they can be efficiently converted into the corresponding pyrazoles in short reaction times. researchgate.net For instance, the thermal oxidation of 3,5-diaryl-1-phenyl-2-pyrazolines using tetrabutylammonium (B224687) peroxydisulfate (B1198043) in acetonitrile (B52724) provides a clean and non-expensive method for this aromatization. researchgate.net Electrochemical methods also offer a promising route for the oxidation of pyrazolines to pyrazoles. rsc.org An iodide-mediated electrochemical approach has been successfully used for this conversion. rsc.org The choice of oxidant and reaction conditions can be crucial, with some methods being chemoselective. researchgate.net

Reduction: The dihydropyrazole ring can be reduced to the corresponding pyrazolidine. Pyrazoles are known to undergo catalytic hydrogenation to yield pyrazolines (4,5-dihydro-1H-pyrazoles), and further reduction of these 2-pyrazolines can yield pyrazolidines. tandfonline.com This process increases the saturation of the heterocyclic ring, altering the geometric and electronic properties of the molecule.

| Transformation | Product | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Oxidation (Aromatization) | 4-(1H-Pyrazol-5-yl)pyridine | Tetrabutylammonium peroxydisulfate; Electrochemical oxidation (iodide-mediated) | researchgate.netrsc.org |

| Reduction | 4-(Pyrazolidin-5-yl)pyridine | Catalytic Hydrogenation (e.g., H₂/Pd) | tandfonline.com |

Electrophilic and Nucleophilic Substitution Reactions

The this compound scaffold possesses two heterocyclic rings, each with distinct electronic properties that govern their susceptibility to electrophilic and nucleophilic attack.

Electrophilic Substitution: The pyrazole ring is generally amenable to electrophilic substitution, with the reaction typically occurring at the C4 position. mdpi.com For instance, halogenation of pyrazoles with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) readily yields 4-halo-derivatives. mdpi.com While the dihydropyrazole ring is less aromatic, the nitrogen atoms can be susceptible to electrophiles. The pyridine (B92270) ring, being electron-deficient, is generally resistant to electrophilic substitution unless activated by electron-donating groups.

Nucleophilic Substitution: The pyridine ring is inherently electron-deficient and thus a prime target for nucleophilic attack, particularly when activated. Direct amination of pyridines can be achieved via nucleophilic substitution of hydrogen (SNH), with methods developed for C4-selective amination. researchgate.net This process often involves activation of the pyridine ring, for example, by forming a 4-pyridyl pyridinium (B92312) salt intermediate, which is then attacked by a nucleophile like aqueous ammonia. researchgate.net

Cyclization and Ring Fusion Reactions to Form Novel Heterocyclic Systems

The this compound scaffold serves as a valuable precursor for the construction of more complex, fused heterocyclic systems. These reactions often leverage the reactivity of both the pyrazole and pyridine moieties.

One significant application is in the synthesis of pyrazolo[3,4-b]pyridines . These bicyclic systems can be constructed by forming a pyridine ring onto a pre-existing pyrazole. nih.gov A common strategy involves using a 3-aminopyrazole (B16455) derivative, which acts as a dinucleophile, reacting with a 1,3-bielectrophile to build the pyridine ring. nih.gov The Gould-Jacobs reaction, for example, can be adapted to produce 4-chloro-1H-pyrazolo[3,4-b]pyridines by reacting a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by treatment with POCl₃. nih.gov

Furthermore, 4,5-dihydropyrazoles can participate as substrates in aza-Diels-Alder reactions. In a one-pot, four-step sequence, these dihydropyrazoles can react with dienophiles like 1,4-naphthoquinone (B94277) to yield highly substituted pyridine-containing compounds, demonstrating their utility in forming fused polycyclic systems. nih.govdaneshyari.com Other related fused systems, such as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines and pyrazolo[3,4-d]pyrimidines, have also been synthesized from pyrazole-based precursors, highlighting the versatility of this scaffold in creating diverse heterocyclic architectures.

| Starting Scaffold Type | Reaction Type | Resulting Fused System | Reference |

|---|---|---|---|

| Aminopyrazole derivative | Gould-Jacobs Reaction | Pyrazolo[3,4-b]pyridine | nih.gov |

| 4,5-Dihydropyrazole | Aza-Diels-Alder | Tetrahydrobenzo[b]acridine-dione | nih.gov |

| Pyrazole derivative | Multi-step synthesis | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine |

Regioselective Functionalization of the Pyridine Moiety

Selective functionalization of the pyridine ring, particularly at the C4 position, is a key strategy for modifying the properties of the this compound scaffold. The electron-deficient nature of the pyridine ring makes direct C-H functionalization challenging, but several methods have been developed to achieve high regioselectivity.

One powerful approach involves the conversion of the pyridine into a heterocyclic phosphonium (B103445) salt . This activates the ring and serves as a versatile handle for subsequent bond-forming reactions. This method allows for the selective transformation of the 4-position to introduce a variety of functional groups. nih.gov Another strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov By first introducing a halogen at a specific position on the pyridine ring, it can be coupled with various boronic acids or esters to append new substituents. For instance, pyrazol-4-yl-pyridines have been synthesized via stepwise Suzuki coupling reactions, demonstrating the functionalization of the pyridine ring in a controlled manner. nih.gov

Strategic Reactions for Ligand Preparation and Complexation

The nitrogen atoms in both the pyridine and dihydropyrazole rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The synthesis of derivatives is often aimed at creating specific coordination environments for metal ions.

Derivatization at the N1 position of the dihydropyrazole ring is a common strategy. For example, reaction with isothiocyanates can introduce a thiocarboxamide group, creating a multidentate ligand capable of coordinating with metal ions like copper(II). researchgate.netdoaj.org The resulting ligands, such as 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides, can form stable complexes where the metal is coordinated by nitrogen atoms from both the pyrazoline and pyridine rings, as well as the sulfur atom from the thiocarboxamide group. researchgate.net

Coordination Chemistry of 4 4,5 Dihydro 1h Pyrazol 5 Yl Pyridine As Ligands

Role as Poly- and Bidentate Chelating Ligands

The 4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine molecule is structurally analogous to the well-studied class of pyridyl-pyrazole ligands, which are renowned for their chelating abilities. researchgate.nettsijournals.com These types of compounds are capable of acting as bidentate ligands, where two donor atoms from the same ligand bind to a central metal ion to form a ring structure, known as a chelate. The stability of metal complexes is often enhanced by this "chelate effect". tutorchase.com

In the case of this compound, the most probable mode of chelation involves the nitrogen atom of the pyridine (B92270) ring and the imine-type (sp²-hybridized) nitrogen atom of the dihydropyrazole ring. This N,N-chelation results in the formation of a thermodynamically stable five-membered ring with the metal center. This bidentate coordination is a common feature among ligands that incorporate both pyrazole (B372694) and pyridine fragments. nsc.rursc.org Furthermore, the NH group within the dihydropyrazole ring introduces the possibility of deprotonation. nih.govnih.gov In its deprotonated, anionic form, the ligand can act as a bridging unit, linking multiple metal centers and leading to the formation of polynuclear complexes or coordination polymers. researchgate.net This versatility allows the ligand to adopt various coordination modes, making it a valuable building block in supramolecular chemistry. eiu.edu

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent medium, such as ethanol (B145695) or methanol. nih.gov A wide array of metal ions can be complexed, showcasing the ligand's broad coordination capability.

As established, the preferred binding mode for this compound is bidentate N,N-chelation. This involves the nitrogen atom of the pyridine ring and the imine nitrogen of the pyrazoline ring. This mode of coordination is consistently observed in related pyridyl-pyrazole systems. researchgate.netnsc.ru The formation of a stable five-membered chelate ring is the primary driving force for this coordination preference. In some cases, particularly in the deprotonated state, the pyrazolate nitrogen can engage in bridging coordination between two metal ions. researchgate.netnih.gov

Research on analogous pyridyl-pyrazole ligands has demonstrated successful complexation with a diverse range of transition metal ions. These include, but are not limited to, iron(II), copper(II), zinc(II), cadmium(II), nickel(II), ruthenium(II), and iridium(III). nsc.runih.govrsc.orgrsc.org The synthesis generally proceeds by mixing stoichiometric amounts of the ligand and a metal salt, such as a chloride, nitrate, or triflate, and refluxing the solution. nih.goviucr.org The resulting complexes can then be isolated as crystalline solids upon cooling or solvent evaporation. The nature of the metal ion, the counter-anion, and the reaction stoichiometry can influence the final structure and nuclearity of the complex. mdpi.com

The formation and structure of metal complexes are elucidated through a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is evidenced by distinct shifts in the IR spectrum. The stretching frequency (ν) of the C=N bond in both the pyridine and pyrazole rings typically shifts to a higher wavenumber upon complexation, indicating an increase in bond order. nih.gov Concurrently, the disappearance of the N-H stretching band confirms deprotonation of the pyrazole ring when it occurs. nih.gov The most definitive evidence of coordination comes from the appearance of new, weaker bands in the far-IR region (typically 400–600 cm⁻¹), which are assigned to the M-N stretching vibrations. acs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information. The intense absorption bands of the free ligand, corresponding to π→π* transitions, often undergo a bathochromic (red) or hypsochromic (blue) shift upon coordination. nih.gov For d-block transition metals, new, weaker absorption bands may appear in the visible region of the spectrum. These bands are typically assigned to either d-d transitions within the metal's d-orbitals or to metal-to-ligand charge-transfer (MLCT) transitions. rsc.orgacs.org

Magnetic Susceptibility: This measurement is crucial for complexes containing paramagnetic metal ions like Cu(II) or Fe(II). The effective magnetic moment (μ_eff) provides insight into the number of unpaired electrons, which helps in determining the spin state and inferring the coordination geometry of the metal center. iucr.org

Molar Conductivity: By measuring the molar conductivity of a complex dissolved in a solvent like DMF or DMSO, one can determine whether the complex is an electrolyte or a non-electrolyte. This helps to establish whether anions are part of the primary coordination sphere or are present as counter-ions. nih.gov

The table below summarizes typical characterization data observed for metal complexes of similar N,N-bidentate pyridyl-pyrazole ligands.

| Technique | Observation upon Complexation | Inferred Information |

| IR Spectroscopy | Shift of ν(C=N) bands (typically +10 to +30 cm⁻¹). Appearance of new bands in the 400-600 cm⁻¹ range. Disappearance of ν(N-H) band. nih.gov | Confirmation of N,N-chelation. Formation of M-N bonds. Deprotonation of the ligand. nih.govacs.org |

| UV-Vis Spectroscopy | Shift in ligand-centered (LC) π→π* bands. Appearance of new, weak bands in the visible region (400-700 nm) for transition metal complexes. nih.govacs.org | Coordination of the ligand. Presence of d-d or Metal-to-Ligand Charge-Transfer (MLCT) transitions. rsc.orgacs.org |

| Magnetic Susceptibility | Measured magnetic moment (μ_eff) corresponds to a specific number of unpaired electrons (e.g., ~1.73 B.M. for one unpaired electron in Cu(II)). iucr.org | Determination of the metal ion's spin state. Helps to predict geometry (e.g., octahedral vs. square planar). iucr.org |

| Molar Conductivity | Low conductivity values in solution suggest a non-electrolytic, neutral complex. High values indicate an ionic complex. nih.gov | Distinguishes between coordinated and counter-ions. nih.gov |

The geometry of the coordination complex is dictated by several factors, including the coordination number, the size and electronic properties of the metal ion, and steric effects from the ligands. tutorchase.com

Octahedral: This is a very common geometry for metal ions with a coordination number of six. It can be achieved with three bidentate ligands, forming a complex of the type [M(L)₃]ⁿ⁺, or with two bidentate ligands and two monodentate ligands (like anions or solvent molecules), forming a complex of the type [M(L)₂(X)₂]. iucr.orgnih.gov Iron(II) and Ruthenium(II) frequently adopt this geometry. rsc.orgiucr.org

Square Planar: This geometry is characteristic of d⁸ metal ions such as Pt(II) and is also found in some Cu(II) complexes. It involves the metal ion being coordinated by four donor atoms in the same plane.

Tetrahedral: This geometry is often adopted by d¹⁰ ions like Zn(II) and Cd(II), which have no crystal field stabilization energy preference for other structures. nih.gov It can also be forced by the use of bulky ligands.

Five-Coordinate: Geometries such as square pyramidal or trigonal bipyramidal are also possible. For instance, complexes with the stoichiometry [M(L)₂X]⁺, where L is a bidentate ligand and X is a monodentate anion, often exhibit five-coordinate structures. nsc.runih.gov

Catalytic Applications of Coordination Complexes

While the catalytic activity of complexes derived specifically from this compound is an emerging area of study, the broader class of pyridyl-pyrazole metal complexes has shown significant promise in homogeneous catalysis. researchgate.net The tunability of the ligand's steric and electronic properties allows for the rational design of catalysts for specific organic transformations. researchgate.net

Complexes of ruthenium bearing pyrazole-pyridine type ligands have been successfully employed as catalysts for the acceptorless dehydrogenation of alcohols to produce aldehydes and clean energy in the form of dihydrogen. rsc.org The protic NH group on the pyrazole ring can play a crucial role in the catalytic cycle, often participating in proton transfer steps that facilitate substrate activation or product release. nih.gov For example, iridium complexes with protic 2-(1H-pyrazol-3-yl)pyridine ligands are active in the catalytic dehydrogenation of formic acid. nih.gov

Furthermore, copper(II) complexes with related heterocyclic ligands have demonstrated biomimetic catalytic activity, such as mimicking the function of catechol oxidase enzymes in the oxidation of catechols. rsc.org Given these precedents, it is highly probable that transition metal complexes of this compound could find applications in a range of catalytic processes, including oxidation reactions, C-C coupling reactions, and various dehydrogenation processes. researchgate.net

Catalytic Activity in Asymmetric Transformations

No studies detailing the use of this compound as a ligand in metal-catalyzed asymmetric transformations were identified. Research in this area tends to focus on other substituted pyrazole or bipyridine ligands, which exhibit a range of catalytic activities in reactions such as hydrogenations, cross-couplings, and various carbon-carbon bond-forming reactions. For instance, palladium complexes with pyrazolin-4-ylidene ligands have been investigated for their catalytic activity in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. acs.org Similarly, chiral pyridine-containing ligands like pybox and pybim have been successfully used in enantioselective zinc-catalyzed hydrosilylation of ketones. nih.gov However, no such applications have been documented for this compound itself.

Photophysical Properties of Metal Complexes (e.g., Fluorescence Enhancement upon Chelation)

There is a lack of specific data on the photophysical properties, such as fluorescence enhancement upon chelation, of metal complexes involving this compound. While the photophysical properties of metal complexes with various polypyridyl and pyrazole-based ligands are a subject of significant research interest, particularly for applications in sensing, imaging, and light-emitting devices, no studies have specifically characterized the luminescence of complexes with the this compound ligand. For example, the photophysical properties of ruthenium(II) complexes with planar 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine ligands have been shown to be significantly improved compared to [Ru(tpy)2]2+. nih.gov However, analogous data for the requested compound is not present in the current scientific literature.

Structure Activity Relationship Sar Studies of 4 4,5 Dihydro 1h Pyrazol 5 Yl Pyridine Derivatives

General Principles of Substituent Influence on Biological Activities

The biological activity of pyrazoline derivatives, including those containing a pyridine (B92270) moiety, is not inherent to the core structure alone but is finely tuned by the attached functional groups. mdpi.comptfarm.pl The introduction of substituents such as alkyl, aryl, hydroxyl, amino, nitro, and halogen groups can dramatically alter a compound's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. nih.govrsc.org These changes, in turn, affect the molecule's ability to interact with biological targets, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Positional Effects of Substituents on Pyrazoline and Pyridine Rings

The specific location of a substituent on either the pyrazoline or the pyridine ring is a critical determinant of biological activity. The differential effects arise because the position of a group dictates its spatial orientation relative to the binding site of a biological target.

On the pyrazoline ring , the C3, C5, and N1 positions are primary sites for modification. Studies have shown that the activity of a compound can vary significantly when the same substituent is moved from one position to another. For example, in a series of anticancer combretastatin (B1194345) analogs based on the 4,5-dihydropyrazole core, a 3,4,5-trimethoxy substitution at the C5-phenyl ring resulted in better activity than when the same group was at the C3-phenyl ring. tandfonline.com Similarly, for antileukemic activity, a fluoro-substitution at the para-position of a phenyl ring attached to N1 of the pyrazoline scaffold significantly enhanced activity, whereas a meta-fluoro substitution dramatically decreased it. acs.org This highlights the sensitivity of the target receptor to the precise placement of the substituent.

On the pyridine ring , the position of a substituent influences the electronic properties of the ring nitrogen, which is often a key interaction point with biological targets. rsc.org The position of substituents relative to the ring nitrogen (ortho, meta, para) can alter its basicity and accessibility. For instance, in a study of pyridine derivatives, a methyl group at the 6th position (ortho to the nitrogen) was found to be important for cytotoxic activity. rsc.org The electronic influence of a substituent is generally most pronounced when it is in the ortho or para position relative to a specific atom or functional group involved in binding. nih.gov

The following table summarizes research findings on the positional effects of substituents on the biological activity of pyrazoline derivatives.

| Ring | Position of Substituent | Substituent/Group | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Pyrazoline (on C3-phenyl ring) | Position 4 | -OCH3 (methoxy) or -Cl (chloro) | Increased antidepressant activity. | nih.gov |

| Pyrazoline (on C3-phenyl ring) | Position 3 | -Cl (chloro) or -Br (bromo) | Markedly enhanced antiamoebic activity. | nih.gov |

| Pyrazoline (on C5-phenyl ring) | Position 4 | -OCH3 (methoxy) with N1-acetyl group | Highest activity against H. pylori. | nih.gov |

| Pyrazoline | C5 vs. C3 | 3,4,5-trimethoxyphenyl | Substitution at C5 showed better anticancer activity than at C3. | tandfonline.com |

| Pyrazoline (on N1-phenyl ring) | Para (4) vs. Meta (3) | -F (fluoro) | Para-substitution enhanced antileukemic activity; Meta-substitution decreased it. | acs.org |

| Pyridine | Position 6 | -CH3 (methyl) | Contributed to higher cytotoxic activity. | rsc.org |

Electronic Effects of Substituents (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of a substituent—whether it donates or withdraws electron density—profoundly alters the reactivity and binding affinity of the 4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine core. Electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br), decrease the electron density of the ring system. Conversely, electron-donating groups (EDGs), such as alkyl (-CH₃), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups, increase it.

These electronic shifts can influence several aspects of molecular interaction. For example, altering the electron density on the pyridine nitrogen can modify its ability to form hydrogen bonds, a critical interaction in many enzyme-ligand complexes. rsc.org SAR studies have frequently demonstrated a clear link between the electronic properties of substituents and biological activity. In many instances, the presence of strong EWGs on aryl rings attached to the pyrazoline scaffold correlates with enhanced antimicrobial or anti-inflammatory activity. mdpi.comrsc.org For example, a p-nitrophenyl group (a strong EWG) connected to a pyrazole (B372694) scaffold was found to exert high anti-inflammatory activity. mdpi.com Similarly, the presence of halogens on the phenyl ring often enhances antimicrobial efficacy. rsc.org

However, the relationship is not always linear or predictable. In some cases, both EDGs and EWGs at the same position can lead to an increase in a specific biological activity, suggesting a more complex interplay of electronic, steric, and lipophilic factors. nih.gov For instance, both 4-methoxy (EDG) and 4-chloro (EWG) substituents on the C3-phenyl ring of a pyrazoline derivative were found to increase antidepressant activity. nih.gov This indicates that the optimal electronic nature of a substituent is highly dependent on the specific topology and electrostatic environment of the target's binding pocket.

The following table details the observed effects of various electronically active substituents on the biological activities of pyrazoline derivatives.

| Substituent | Electronic Nature | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| -NO2 (nitro), -Cl, -Br, -F (halogens) | Electron-Withdrawing (EWG) | On phenyl ring | Significantly influenced antimicrobial activity. | rsc.org |

| p-nitrophenyl | Electron-Withdrawing (EWG) | On pyrazole scaffold | Exerted the highest anti-inflammatory activity in its series. | mdpi.com |

| -OCH3 (methoxy) | Electron-Donating (EDG) | Position 4 of C3-phenyl ring | Increased antidepressant activity. | nih.gov |

| -Cl (chloro) | Electron-Withdrawing (EWG) | Position 4 of C3-phenyl ring | Increased antidepressant activity. | nih.gov |

| -OH, -OBn, -Cl, -NO2 | Varied (EDG and EWG) | Position 4 of pyridine ring | Systematically altered the electronic properties and metal-binding affinity. | nih.gov |

Steric Factors and Conformational Impact on Activity

The size, shape, and three-dimensional arrangement of substituents—collectively known as steric factors—are paramount in determining how a molecule fits into its biological target. A bulky substituent may physically hinder the molecule from adopting the optimal conformation required for binding (steric hindrance), thereby reducing or abolishing its activity. nih.gov Conversely, a well-placed, appropriately sized group can enhance binding by occupying a specific hydrophobic pocket within the receptor site. rsc.org

The conformational flexibility of the molecule is also a key consideration. In some cases, designing more rigid structures can lock the molecule into its most active conformation, but this can come at the cost of a high entropic penalty upon binding. In other cases, greater flexibility is advantageous. For example, in the development of certain enzyme inhibitors, replacing a large, rigid chemical group with a smaller, more flexible one allowed the new compounds to avoid steric clashes with amino acid residues in the enzyme's binding site, leading to improved activity. tandfonline.com

Quantitative structure-activity relationship (3D-QSAR) studies often visualize these steric effects through contour maps. These maps can indicate regions where bulky groups are favorable for activity (suggesting the presence of a large, unoccupied pocket) and regions where they are unfavorable (suggesting a sterically constrained area). acs.org The lipophilicity of a compound, which is influenced by the size and nature of its substituents, is also tied to steric factors and plays a crucial role in its ability to cross biological membranes and reach its target. nih.gov

Identification of Key Pharmacophoric Elements and Modification Strategies

A pharmacophore is the specific ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound class of compounds, the key pharmacophoric elements generally include:

The pyrazoline ring as a core scaffold. nih.gov

The nitrogen atoms of both the pyrazoline and pyridine rings, which can act as hydrogen bond acceptors. rsc.org

Substituents at the N1 and C3 positions of the pyrazoline ring. tandfonline.comnih.gov

The pyridine ring itself, attached at the C5 position.

SAR studies help to refine this pharmacophore map. For instance, research might reveal that a hydrogen bond donor is required at a certain position, or that a bulky, lipophilic group is favored at another. One successful modification strategy is pharmacophore hybridization , where two or more known pharmacophoric scaffolds are combined into a single molecule. This approach was used to create novel anticancer agents by hybridizing a diaryl pyrazoline scaffold with a hydantoin (B18101) moiety, resulting in compounds with potent activity. nih.gov

Another common strategy is bioisosteric replacement , where a functional group in a lead compound is replaced with another group of similar size, shape, and electronic character to improve potency, selectivity, or pharmacokinetic properties. acs.org For example, a phenyl ring might be replaced with a thiophene (B33073) ring to explore different interactions or metabolic pathways. These rational design strategies, guided by an understanding of the key pharmacophoric elements, are essential for advancing pyrazoline-based compounds from initial hits to viable drug candidates.

Academic and Research Applications of 4 4,5 Dihydro 1h Pyrazol 5 Yl Pyridine

Applications as Building Blocks in Organic Synthesis

Beyond its direct biological applications, the 4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine framework and related pyrazole (B372694) structures are valuable building blocks in synthetic organic chemistry. Their inherent reactivity and multiple functionalization points allow for the construction of more complex heterocyclic systems.

The synthesis of the 4,5-dihydropyrazole (pyrazoline) ring itself is a classic heterocyclic reaction, typically achieved through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) or its derivatives. mdpi.com The pyrazole ring is stable and can undergo various chemical transformations, such as electrophilic substitution (e.g., chlorination, nitration) and N-alkylation, making it a versatile synthetic intermediate. pharmdbm.com

Furthermore, the pyrazole-pyridine scaffold is a key precursor for creating fused bicyclic systems. For instance, 1H-pyrazolo[3,4-b]pyridines can be synthesized by constructing a pyridine (B92270) ring onto an existing pyrazole core, often starting from 5-aminopyrazole derivatives. nih.gov This synthetic versatility allows chemists to generate diverse libraries of novel compounds for biological screening, expanding the chemical space for drug discovery. nih.govyoutube.com

Precursors for the Synthesis of Diverse Heterocyclic Systems

The this compound scaffold serves as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The reactivity of the dihydropyrazole ring, particularly its potential for oxidation to the corresponding aromatic pyrazole, and the functionalizable nature of the pyridine ring make it a versatile precursor.

One of the most significant applications in this area is the synthesis of pyrazolo[3,4-b]pyridine derivatives. These fused bicyclic systems are of great interest in medicinal chemistry and materials science. The general strategy involves the chemical transformation of the dihydropyrazole ring of this compound. For instance, oxidation of the dihydropyrazole moiety can lead to the formation of 4-(1H-pyrazol-5-yl)pyridine. This resulting compound can then undergo intramolecular cyclization or further reactions to yield the desired pyrazolo[3,4-b]pyridine core. The reaction conditions for such transformations are critical and can be tailored to achieve specific substitution patterns on the final heterocyclic system.

The synthesis of these complex structures often involves multi-step reactions, where the initial dihydropyrazole compound is modified to introduce appropriate functional groups that facilitate the subsequent cyclization. For example, the nitrogen atoms in the pyrazole ring and the nitrogen in the pyridine ring can act as nucleophilic centers, while the carbon atoms can be targeted for electrophilic substitution, providing multiple pathways for ring fusion.

Construction of Complex Molecular Architectures

The bifunctional nature of this compound, with potential coordination sites at the pyridine nitrogen and the pyrazole nitrogens, makes it an attractive ligand for the construction of coordination polymers and other complex molecular architectures. These supramolecular structures are built through the self-assembly of the organic ligand with metal ions.

The pyridine nitrogen atom is a well-established coordination site for a wide range of metal ions. The pyrazole moiety offers additional coordination possibilities, which can lead to the formation of polynuclear complexes and extended networks. The specific geometry of the ligand, including the angle between the pyridine and pyrazole rings, plays a crucial role in determining the final structure of the resulting coordination polymer.

Advanced Materials Science and Chemical Sensing Research

The unique photophysical properties that can arise from the conjugation between the pyridine and pyrazole ring systems make this compound and its derivatives candidates for applications in materials science and chemical sensing.

Development of Fluorescent Probes and Sensors

Derivatives of this compound are being explored for their potential as fluorescent probes. The fluorescence of these compounds can be sensitive to their local environment, including polarity, pH, and the presence of specific analytes. The interaction of the pyridine and pyrazole nitrogen atoms with metal ions or other guest molecules can lead to significant changes in the fluorescence emission, a phenomenon known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching.

For example, the development of sensors for biologically important cations like Zn²⁺ has been a focus of research. The design of such sensors often involves attaching a specific recognition unit (chelator) to the fluorophore core. In the case of this compound derivatives, the pyridine and pyrazole nitrogens can act as part of the chelating system. Upon binding to the target ion, the conformational and electronic properties of the molecule are altered, resulting in a detectable change in its fluorescence spectrum.

Utilization as Chemo-sensors and Colorimetric Reagents for Metal Detection

Beyond fluorescence, changes in the absorption spectrum of this compound derivatives upon interaction with metal ions can be utilized for colorimetric sensing. The formation of a complex between the compound and a metal ion can lead to a shift in the absorption wavelength, resulting in a visible color change. This property allows for the simple and rapid detection of metal ions without the need for sophisticated instrumentation.

The selectivity of these chemosensors is a critical aspect of their design. By modifying the substituents on the pyridine and pyrazole rings, the binding affinity and selectivity for different metal ions can be fine-tuned. For instance, the introduction of specific donor atoms or steric hindrance can favor the binding of certain cations over others.

Research in Organic Electronics and Functional Materials

The pyrazole-pyridine scaffold is a component of interest in the design of materials for organic electronics. The electron-deficient nature of the pyridine ring and the electron-rich character of the pyrazole ring can give rise to intramolecular charge transfer (ICT) properties, which are desirable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

While research on the specific compound this compound in this context is in its early stages, related pyrazole derivatives have been successfully employed as hole-transporting or electron-transporting materials in OLEDs. The ability to tune the electronic properties of the molecule through chemical modification makes this class of compounds highly versatile for creating new functional materials with tailored optoelectronic characteristics.

Studies on Metal Extraction and Transport Phenomena

The chelating properties of this compound and its derivatives also make them potential candidates for use in metal extraction and transport processes. These compounds can act as extractants in liquid-liquid extraction systems, selectively binding to specific metal ions in an aqueous phase and transferring them to an organic phase.

Furthermore, these molecules can be incorporated into membrane systems to facilitate the selective transport of metal ions across the membrane. The efficiency and selectivity of this transport are governed by the binding constant of the ligand for the metal ion and the kinetics of the complexation-decomplexation process. Such systems are relevant for applications in hydrometallurgy, waste treatment, and the recovery of valuable metals.

Theoretical Investigations into Corrosion Inhibition

Theoretical and computational studies are pivotal in understanding the mechanisms of corrosion inhibition at the molecular level. By employing methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can predict the inhibition efficiency of a molecule and elucidate its interaction with metal surfaces. While specific theoretical investigations focused solely on This compound as a corrosion inhibitor were not found in a comprehensive literature review, the established principles from studies on related pyrazole and pyridine derivatives provide a strong framework for understanding its potential behavior.

Theoretical studies on heterocyclic corrosion inhibitors typically focus on correlating quantum chemical parameters and simulation results with experimentally observed inhibition efficiencies. These investigations help in designing new, more effective corrosion inhibitors.

Research Findings from Computational Methods

The primary goal of theoretical investigations is to understand the adsorption process of the inhibitor on the metal surface, which is the cornerstone of corrosion protection. This is achieved by analyzing the molecule's electronic properties and its simulated behavior in a corrosive environment.

Density Functional Theory (DFT): DFT is used to calculate various quantum chemical descriptors for the inhibitor molecule in its optimized geometric state. These descriptors help in predicting the molecule's reactivity and its tendency to adsorb on a metal surface.

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) is associated with the molecule's capacity to donate electrons. A higher EHOMO value indicates a greater propensity for the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond and indicating better inhibition performance. scispace.comeurjchem.com The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to the molecule's ability to accept electrons. A lower ELUMO value signifies a greater electron-accepting ability, which also contributes to the adsorption process. The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electron donation and acceptance. For pyrazole and pyridine derivatives, these orbitals are often localized around the nitrogen-containing heterocyclic rings. scispace.comnih.gov

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is a crucial parameter indicating the molecule's reactivity. A smaller ΔE value suggests that the molecule can be polarized more easily, enhancing its adsorption on the metal surface and leading to higher inhibition efficiency. scispace.comeurjchem.com

Electronegativity (χ) and Electron Transfer (ΔN): Electronegativity indicates the power of a molecule to attract electrons. The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface can also be calculated. These parameters help to quantify the electronic interaction during the adsorption process.

Molecular Dynamics (MD) Simulations: MD simulations model the interaction between the inhibitor molecules and the metal surface (e.g., an Fe(110) surface for steel) in the presence of a corrosive solution. nih.gov These simulations provide insights into:

Adsorption Energy: A key output of MD simulations is the adsorption energy, which quantifies the strength of the interaction between the inhibitor and the metal. A more negative (i.e., higher magnitude) adsorption energy indicates a stronger and more spontaneous adsorption process, implying better corrosion inhibition. nih.gov

Adsorption Configuration: Simulations reveal the orientation of the inhibitor molecule on the metal surface. Heterocyclic compounds like pyrazole derivatives often adsorb in a parallel or near-parallel orientation, which maximizes the surface coverage and creates a more effective protective barrier against corrosive species. nih.gov

Illustrative Data for Pyrazole Derivatives

The following table presents typical quantum chemical parameters and molecular dynamics results obtained for pyrazole-based corrosion inhibitors from various theoretical studies. It is important to note that this data is exemplary and not specific to This compound , but serves to illustrate the type of findings generated in such research.

| Inhibitor Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Adsorption Energy (kcal/mol) | Primary Adsorption Sites |

|---|---|---|---|---|---|

| Generic Pyrazole Derivative 1 | -6.5 to -5.8 | -1.5 to -0.8 | 4.5 to 5.5 | -150 to -200 | N atoms of Pyrazole Ring |

| Generic Pyrazole Derivative 2 | -7.0 to -6.2 | -1.2 to -0.5 | 5.0 to 6.0 | -120 to -180 | N atoms, π-electrons of rings |

| Generic Pyridine Derivative | -6.8 to -6.0 | -1.8 to -1.0 | 4.8 to 5.5 | -130 to -190 | N atom of Pyridine Ring |

Based on these established principles, a theoretical investigation of This compound would likely reveal that the nitrogen atoms of both the pyridine and pyrazole rings act as the primary centers for adsorption onto a metal surface, facilitating the formation of a protective inhibitor film.

Conclusion and Future Research Directions

Synthesis of Current Understanding and Key Findings

The scientific literature provides a wealth of information on the synthesis and properties of the broader class of 4,5-dihydro-1H-pyrazoles, commonly known as 2-pyrazolines. The most prevalent synthetic route involves the condensation reaction of α,β-unsaturated ketones, or chalcones, with hydrazine (B178648) and its derivatives. nih.govacs.orgnih.govthepharmajournal.comsci-hub.seresearchgate.net This reaction is a robust and versatile method for constructing the pyrazoline ring. thepharmajournal.comsci-hub.se Specifically for pyridyl-substituted pyrazolines, studies on isomers such as 3-(2-pyridyl)-2-pyrazolines have demonstrated their accessibility through the cyclization of the corresponding pyridyl-containing chalcones. clockss.org

Emerging Challenges and Opportunities in Synthetic Methodology

The primary challenge in the study of 4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine is the lack of a documented and optimized synthetic protocol. While the chalcone-hydrazine route is the logical starting point, several challenges and opportunities emerge:

Regioselectivity: The reaction of unsymmetrical chalcones with substituted hydrazines can lead to regioisomers. Developing synthetic methods that offer high regioselectivity for the desired this compound isomer is a key challenge.

Green Synthesis: Modern synthetic chemistry emphasizes environmentally benign methods. Exploring microwave-assisted synthesis or the use of green catalysts and solvents for the production of this compound presents a significant opportunity. nih.gov

Asymmetric Synthesis: The C5 position of the pyrazoline ring is a chiral center. The development of enantioselective synthetic routes to obtain specific stereoisomers of this compound would be a major advancement, opening doors to stereospecific applications, particularly in medicinal chemistry. clockss.org

Overcoming these synthetic hurdles is the first and most critical step towards unlocking the potential of this compound.

Prospects for Advanced Characterization and Refined Computational Modeling

A thorough characterization of this compound is paramount. Future research should focus on:

Spectroscopic Analysis: Detailed Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data are needed to unequivocally confirm the structure and purity of the synthesized compound.

Crystallographic Studies: Single-crystal X-ray diffraction studies would provide invaluable information on the three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Modeling: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties. Such studies can complement experimental work and guide future research directions.

Future Avenues in Coordination Chemistry and Catalytic Applications

The presence of multiple nitrogen atoms in this compound makes it a potentially interesting ligand for the formation of metal complexes. The pyridine (B92270) nitrogen and the pyrazoline nitrogens offer multiple coordination sites. Future research in this area could explore:

Synthesis of Coordination Compounds: Investigating the reaction of this ligand with various transition metals could lead to the discovery of novel coordination polymers and metal-organic frameworks (MOFs).

Catalytic Activity: The resulting metal complexes could be screened for catalytic activity in various organic transformations. The unique steric and electronic properties imparted by the ligand could lead to catalysts with novel reactivity and selectivity.

Evolving Paradigms in Structure-Activity Relationship Research

The 4,5-dihydro-1H-pyrazole nucleus is a well-established pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyridine moiety is also a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.

Future research should systematically investigate the structure-activity relationships (SAR) of this compound and its derivatives. This would involve:

Synthesis of Analogues: Creating a library of derivatives by modifying the substituents on both the pyrazoline and pyridine rings.

Biological Screening: Testing these compounds in a variety of biological assays to identify potential therapeutic applications.

Molecular Docking Studies: Using computational docking to predict and rationalize the binding of these compounds to biological targets.

Outlook for Novel Academic and Industrial Applications